
3-Amino-5-metoxifenol
Descripción general
Descripción
3-Amino-5-methoxyphenol is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 . It is a solid substance and is typically stored in an inert atmosphere, under -20°C .
Molecular Structure Analysis
The InChI code for 3-Amino-5-methoxyphenol is 1S/C7H9NO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,8H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
3-Amino-5-methoxyphenol has a predicted boiling point of 332.0±22.0 °C and a predicted density of 1.219±0.06 g/cm3 . It is typically stored in an inert atmosphere, under -20°C .Aplicaciones Científicas De Investigación
Propiedades antioxidantes
3-Amino-5-metoxifenol posee actividad antioxidante debido a su capacidad para eliminar radicales libres. Estos radicales pueden causar estrés oxidativo y daño a las biomoléculas, lo que lleva a diversas enfermedades. Investigadores han estudiado su potencial en la prevención del daño oxidativo a los componentes celulares, incluidos lípidos, proteínas y ADN .
Absorbentes de ultravioleta (UV)
En el campo de los protectores solares y la protección UV, this compound desempeña un papel como absorbente de UV. Su estructura le permite absorber la radiación UV, protegiendo la piel de los efectos nocivos. La incorporación de este compuesto en formulaciones cosméticas puede mejorar sus propiedades fotoprotectoras .
Retardantes de llama
Debido a su estructura fenólica, this compound puede actuar como retardante de llama. Inhibe la combustión al interferir con las reacciones en cadena radicales durante la exposición al fuego. Los investigadores exploran su aplicación en materiales como plásticos, textiles y recubrimientos para mejorar la seguridad contra incendios .
Mejorador de la estabilidad térmica
En la producción de plásticos, adhesivos y recubrimientos, este compuesto contribuye a mejorar la estabilidad térmica. Al mejorar la resistencia del material al calor, garantiza la longevidad y el rendimiento incluso a temperaturas elevadas .
Actividades biológicas
Más allá de sus aplicaciones industriales, this compound exhibe efectos biológicos potenciales. Los estudios sugieren propiedades antitumorales y antiinflamatorias. Los investigadores investigan su papel en la modulación de las vías celulares y su impacto en la prevención y el tratamiento de enfermedades .
Estrategias de síntesis
Los investigadores han desarrollado métodos de síntesis innovadores para preparar m-ariloxifenoles, incluido this compound. Estas estrategias implican la hidroxilación selectiva de bencenos, sustituciones aromáticas nucleofílicas y electrófilas y reacciones de acoplamiento cruzado catalizadas por metales. Se ha explorado el uso de bromuro de hidrógeno y tribromuro de boro como catalizadores para reacciones de desmetilación .
En resumen, this compound encuentra aplicaciones en diversas áreas, desde materiales industriales hasta agentes terapéuticos potenciales. Sus propiedades únicas lo convierten en un compuesto fascinante para su exploración y utilización adicionales en varios contextos científicos . Si desea información más detallada o aplicaciones adicionales, ¡no dude en preguntar!
Safety and Hazards
Mecanismo De Acción
Target of Action
Methoxyphenolic compounds, which include 3-amino-5-methoxyphenol, have been reported to exhibit anti-inflammatory activity in human airway cells . This suggests that these compounds may interact with inflammatory pathways and their associated targets.
Mode of Action
Methoxyphenolic compounds have been shown to inhibit the production of multiple inflammatory mediators, suggesting that they may act by modulating inflammatory responses .
Biochemical Pathways
Methoxylated aromatic compounds, including 3-Amino-5-methoxyphenol, are involved in various biochemical pathways. They are components of lignin, the second most abundant biopolymer on Earth, and are transformed by anaerobic microorganisms through diverse biochemical mechanisms . The transformation of these compounds probably plays a more significant role in the global carbon cycle than previously supposed .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good membrane permeability .
Result of Action
Methoxyphenolic compounds have been shown to have anti-inflammatory effects in human airway cells . They inhibit the production of multiple inflammatory mediators, suggesting that they may have potential therapeutic applications as novel anti-inflammatory agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-5-methoxyphenol. For instance, the degradation of phenols and substituted phenols, including 3-Amino-5-methoxyphenol, can occur both in water and in the air . The degradation rates are influenced by environmental conditions, such as temperature, pH, and the presence of other substances . In addition, the composition of the gut microbiota, which can be influenced by diet and other factors, can affect the metabolism of methoxylated aromatic compounds .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can be useful in the preparation of selective 2-naphthamidine inhibitors of urokinase . It can also be useful in the preparation of indole derivatives as dengue virus inhibitors
Cellular Effects
It is known that the compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are important factors to consider
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with different dosages, and that it may have threshold effects and potentially toxic or adverse effects at high doses
Metabolic Pathways
It is known that the compound can interact with certain enzymes or cofactors, and that it may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that the compound may interact with certain transporters or binding proteins, and that it may have effects on its localization or accumulation
Subcellular Localization
It is known that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propiedades
IUPAC Name |
3-amino-5-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTCFIIXWWUIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162155-27-3 | |
| Record name | 3-amino-5-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

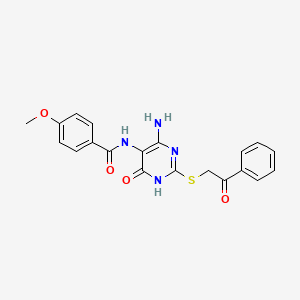
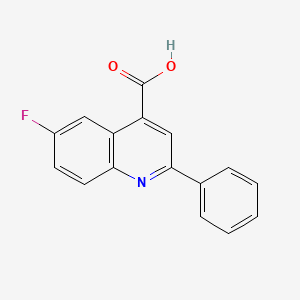

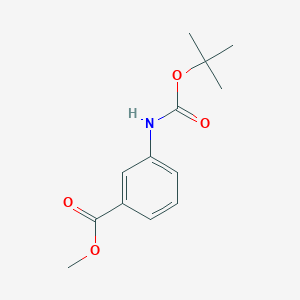
![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2440458.png)
![1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2440459.png)
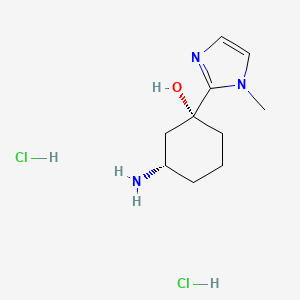
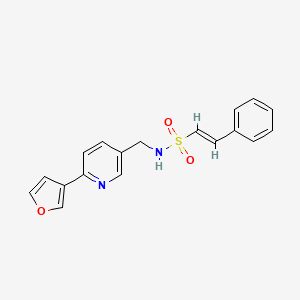
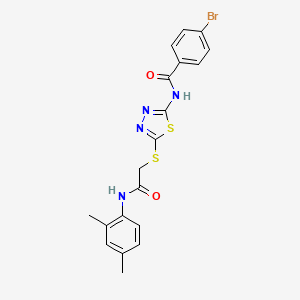
![[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2440466.png)
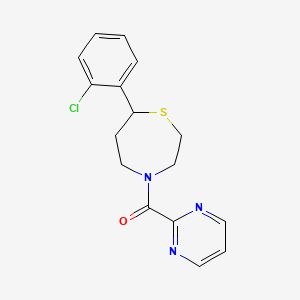
![2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2440468.png)
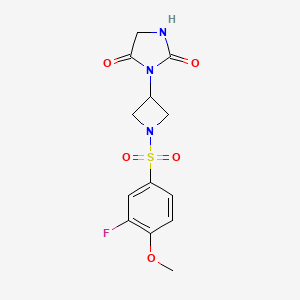
![Ethyl 5-(4-isopropoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2440475.png)
